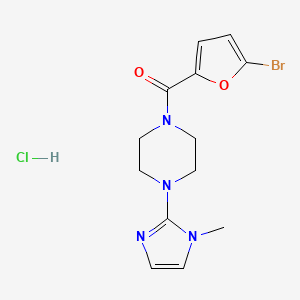

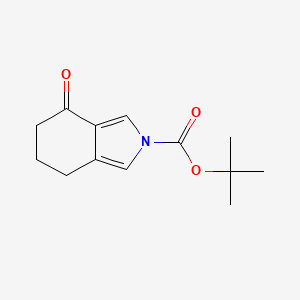

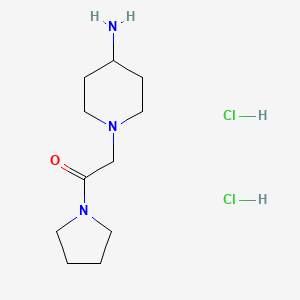

![molecular formula C9H12N2 B2940084 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1823882-07-0](/img/structure/B2940084.png)

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to the compound , has been reported in the literature . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo [3,2-b]pyridine, have been reported. It has a predicted boiling point of 267.3±40.0 °C and a predicted density of 1.154±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Interactions

- 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives have been synthesized through various chemical reactions, demonstrating their potential in creating complex heterocyclic compounds. For example, a study by Yavari, Sabbaghan, and Hossaini (2006) showed that pyridine reacts with hexachloroacetone to produce indolizines, highlighting its role in synthesizing bridgehead N-heterocycles (Yavari, Sabbaghan, & Hossaini, 2006).

- Another study by Jeschke et al. (2005) reported the synthesis of racemic 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which showed strong efficacy against parasitic nematodes (Jeschke et al., 2005).

Pharmacological Applications

- In a study by Dionne et al. (1986), N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine, a pyrrolo analogue, was investigated for its in vitro inotropic activity, demonstrating its potential in cardiac therapeutics (Dionne et al., 1986).

- A more recent study by Mallisetty et al. (2023) focused on pyrrolyl-pyridine heterocyclic compounds, highlighting their significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

Novel Synthesis Methods

- The research by Chudinov et al. (2007) on novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines provides insights into innovative synthetic methods for creating these compounds (Chudinov et al., 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that they may have good bioavailability.

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that the effects could be diverse depending on the specific target and cellular context .

Direcciones Futuras

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their potential as FGFR inhibitors, given their potent activities against FGFR1, 2, and 3 . This could include the development of new synthetic methods, further investigation of their biological activities, and the design and synthesis of new leads to treat various diseases .

Propiedades

IUPAC Name |

3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPWUOBCYJSJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

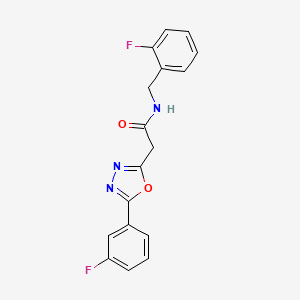

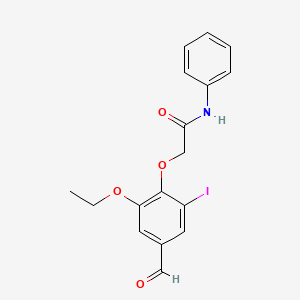

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)

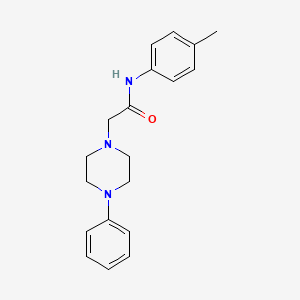

![1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2940011.png)

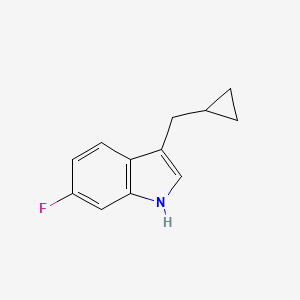

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)